molecular formula C8H18I2Sn B13739083 Stannane, dibutyldiiodo- CAS No. 2865-19-2

Stannane, dibutyldiiodo-

Cat. No.: B13739083
CAS No.: 2865-19-2
M. Wt: 486.75 g/mol
InChI Key: HLATYLIVBMECMN-UHFFFAOYSA-L
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Description

Historical Development and Significance of Organotin(IV) Halides in Chemical Synthesis

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com This discovery was followed in 1852 by Löwig's report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the true inception of organotin chemistry. lupinepublishers.com The industrial applications of organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives, spurred a significant resurgence in the field. lupinepublishers.comlupinepublishers.com

Organotin(IV) halides, with the general formula R₄₋ₙSnXₙ (where R is an organic group and X is a halogen), are a cornerstone of organotin chemistry. rjpbcs.com Their importance stems from their role as versatile precursors in the synthesis of other organotin derivatives. uu.nlgelest.com The reactivity of the tin-halogen bond allows for straightforward substitution reactions, enabling the introduction of a wide array of functional groups. ontosight.aiwikipedia.org Furthermore, redistribution reactions involving tetraorganotins and tin(IV) halides provide a controlled method for preparing tri-, di-, and mono-organotin halides. wikipedia.orggelest.com These compounds have found applications as catalysts in polymerization and transesterification reactions, and as precursors for the deposition of tin(IV) oxide coatings on glass. rjpbcs.comuu.nl

Position of Dibutyldiiodostannane as a Key Intermediate in Organotin Chemistry

Dibutyldiiodostannane serves as a crucial intermediate in the synthesis of a variety of other organotin compounds. ontosight.ai Its utility lies in the reactivity of the tin-iodine bonds, which can be readily cleaved and substituted. For instance, it can be used to synthesize other diorganotin dihalides through halide exchange reactions. researchgate.net

One of the primary methods for synthesizing dibutyldiiodostannane is the direct reaction of metallic tin with butyl iodide. vulcanchem.com This reaction can be catalyzed by various metals and co-catalysts to improve yield and reaction rates. thieme-connect.de Once formed, dibutyldiiodostannane can be converted to other valuable organotin compounds. For example, reduction with a suitable hydride agent like lithium aluminum hydride can produce dibutyltin (B87310) dihydride. wikipedia.org It can also serve as a starting material for the synthesis of mixed organotin compounds. wikipedia.org

Academic Research Landscape and Emerging Trends for Diorganotin(IV) Diiodides

The academic research landscape for diorganotin(IV) diiodides and their analogues continues to be an active area of investigation. A significant trend involves the synthesis and characterization of new diorganotin(IV) complexes with various ligands, exploring their structural diversity and potential applications. researchgate.netnih.gov Modern analytical techniques, including multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and single-crystal X-ray diffraction, are instrumental in elucidating the intricate structures and coordination geometries of these compounds. rjpbcs.comresearchgate.netnih.gov

Researchers are increasingly focusing on hypercoordinated organotin compounds, where the tin atom expands its coordination number beyond the typical four to five, six, or even seven. lupinepublishers.comresearchgate.net This is often achieved by using ligands containing donor atoms like nitrogen, oxygen, or sulfur that can coordinate intramolecularly to the tin center. researchgate.netuu.nl The resulting geometries, which can range from trigonal bipyramidal to octahedral, significantly influence the chemical and physical properties of the complexes. lupinepublishers.comresearchgate.net

Furthermore, there is a growing interest in the synthesis of diorganotin(IV) dihalides through the oxidative addition of dihalogens to divalent organotin compounds. uu.nluu.nl While this method can provide high yields, its broader application is limited by the relatively small number of stable divalent organotin precursors. uu.nl The exploration of new synthetic routes and the design of novel diorganotin(IV) diiodide-based structures with tailored properties remain vibrant areas of academic inquiry. orientjchem.orgresearchgate.netcognitoedu.orgyoutube.com

Properties

IUPAC Name

dibutyl(diiodo)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLATYLIVBMECMN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18I2Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182807
Record name Stannane, dibutyldiiodo-
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Molecular Weight

486.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2865-19-2
Record name Dibutyltin diiodide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, dibutyldiiodo-
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Record name Stannane, dibutyldiiodo-
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Synthetic Methodologies for Dibutyldiiodostannane

Direct Synthetic Routes

Direct routes involve the formation of the dibutyltin (B87310) diiodide structure from elemental tin or the selective cleavage of a fully substituted organotin compound.

A primary method for synthesizing organotin halides is the Kocheshkov redistribution reaction. wikipedia.orgnih.gov This reaction involves the comproportionation of a tetraorganotin compound, such as tetrabutyltin (B32133), with a tin(IV) halide. wikipedia.org By carefully controlling the stoichiometry of the reactants, specific diorganotin dihalides can be produced.

The general form of the reaction to produce a dihalide is: R₄Sn + SnX₄ → 2 R₂SnX₂

For the synthesis of dibutyldiiodostannane, tetrabutyltin would be reacted with tin(IV) iodide. Alternatively, direct cleavage of the tin-carbon bonds in tetrabutyltin using elemental iodine can also yield the desired product. nih.gov While the redistribution reaction is highly effective for chlorides and bromides, the reaction with tin(IV) iodide is noted to be significantly slower. nbu.ac.in

Reaction Scheme: Kocheshkov Redistribution

Bu₄Sn + SnI₄ → 2 Bu₂SnI₂
Reactant 1Reactant 2ProductReaction TypeNote
Tetrabutyltin (Bu₄Sn)Tin(IV) Iodide (SnI₄)Dibutyldiiodostannane (Bu₂SnI₂)Kocheshkov RedistributionReaction is often slower for iodides compared to chlorides. nbu.ac.in
Tetrabutyltin (Bu₄Sn)Iodine (I₂)Dibutyldiiodostannane (Bu₂SnI₂) & Triibutyltin iodide (Bu₃SnI)HalogenolysisProduct mixture depends on stoichiometry. nih.gov

The direct reaction of metallic tin with an alkyl halide is a fundamental method for producing organotin halides, first demonstrated by Edward Frankland in 1849 with the synthesis of diethyldiiodostannane. wikipedia.org This approach can be applied to the synthesis of dibutyldiiodostannane by reacting elemental tin with butyl iodide. The efficiency of this reaction is often enhanced by the use of catalysts.

A variety of metals and co-solvents have been studied to catalyze this direct synthesis. One highly effective method involves the use of lithium metal as a catalyst in the presence of 2-ethoxyethanol (B86334). thieme-connect.de In a specific documented procedure, a mixture of butyl iodide and 2-ethoxyethanol is combined with lithium metal and granulated tin. Heating this mixture under reflux results in a high yield of dibutyldiiodostannane. thieme-connect.de

Table 2.1: Direct Synthesis of Dibutyldiiodostannane from Tin Metal

ReactantsCatalystConditionsYieldReference
Tin (Sn), Butyl Iodide (BuI)Lithium (Li), 2-EthoxyethanolReflux, 2.25 hours93% thieme-connect.de

Indirect Synthetic Pathways

Indirect routes rely on the modification of other pre-formed organotin compounds to yield the final diiodide product.

Dibutyldiiodostannane can be readily prepared from other dibutyltin dihalides, most commonly dibutyltin dichloride, through a halogen exchange reaction. wikipedia.orgthieme-connect.de This method is advantageous as dibutyltin dichloride is a widely available commercial chemical. The process typically involves reacting dibutyltin dichloride with an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent.

The reaction's driving force is often the precipitation of the resulting alkali metal chloride (e.g., sodium chloride) from the reaction medium, which shifts the equilibrium towards the formation of the diiodide product. Acetone is a common solvent for this type of transformation as sodium iodide is soluble in it, while the byproduct sodium chloride is not.

Reaction Scheme: Halogen Exchange

Bu₂SnCl₂ + 2 NaI → Bu₂SnI₂ + 2 NaCl(s)
Starting MaterialReagentSolvent (Typical)ProductByproduct
Dibutyltin dichlorideSodium IodideAcetoneDibutyldiiodostannaneSodium Chloride
Dibutyltin dichloridePotassium IodideAcetoneDibutyldiiodostannanePotassium Chloride

Transmetallation is a fundamental process in organometallic chemistry where organic ligands are transferred from one metal to another. beilstein-journals.org This principle is widely used in the synthesis of organotin compounds. While organoaluminum reagents can be used, Grignard reagents are classically employed for this purpose. wikipedia.orglupinepublishers.com

The synthesis of dibutyldiiodostannane via a Grignard-based route is typically a multi-step, indirect process. The first step involves the preparation of a Grignard reagent, butylmagnesium bromide, from butyl bromide and magnesium metal in an ether solvent like THF or diethyl ether. ontosight.aiconicet.gov.ar

This Grignard reagent is then reacted with tin(IV) chloride (SnCl₄). nittokasei.co.jp The high reactivity of the Grignard reagent usually leads to the complete substitution of all four chloride atoms, resulting in the formation of tetrabutyltin (Bu₄Sn). lupinepublishers.com

This intermediate, tetrabutyltin, then becomes the starting material for the Kocheshkov redistribution reaction as described in section 2.1.1. By reacting the synthesized tetrabutyltin with tin(IV) iodide, dibutyldiiodostannane is produced. wikipedia.org This pathway, while indirect, is a versatile and common laboratory and industrial method for accessing a wide range of organotin compounds. lupinepublishers.comnittokasei.co.jp

Table 2.2: Multi-Step Synthesis via Grignard Reagent

StepReactionDescription
1BuBr + Mg → BuMgBrFormation of Butylmagnesium bromide (Grignard reagent). conicet.gov.ar
24 BuMgBr + SnCl₄ → Bu₄Sn + 4 MgBrClSynthesis of Tetrabutyltin via Grignard reaction with tin tetrachloride. wikipedia.orgnittokasei.co.jp
3Bu₄Sn + SnI₄ → 2 Bu₂SnI₂Kocheshkov redistribution to form the final product. wikipedia.org

Transmetallation Reactions Utilizing Organometallic Reagents

Organoaluminum Compounds in Industrial Preparation

On an industrial scale, organoaluminum compounds are frequently employed for the synthesis of organotin compounds due to their cost-effectiveness compared to alternatives like Grignard reagents. lupinepublishers.comlupinepublishers.comresearchgate.net The general approach involves the alkylation of a tin(IV) halide with a trialkylaluminum reagent. lupinepublishers.comepo.org These reactions can be controlled to achieve partial alkylation, which allows for the direct synthesis of alkyltin halides. lupinepublishers.comlupinepublishers.com For instance, dibutyltin dichloride is produced industrially using this method. lupinepublishers.comlupinepublishers.com

A common industrial strategy for producing dialkyltin dihalides, including dibutyldiiodostannane, involves a two-step process. First, a tetraalkyltin compound is synthesized, which is subsequently reacted with a tin(IV) halide in a redistribution reaction. wikipedia.org

Step 1: Synthesis of Tetrabutyltin

Trialkylaluminum compounds react with tin(IV) chloride to produce tetraorganotin compounds. rjpbcs.com These reactions are typically conducted without a solvent, and the addition of a complexing agent like an ether can enhance efficiency. rjpbcs.com While the literature primarily details the use of tin(IV) chloride, the principle extends to other tin halides. The reaction with tributylaluminum and tin(IV) iodide would proceed as follows:

4 (C₄H₉)₃Al + 3 SnI₄ → 3 (C₄H₉)₄Sn + 4 AlI₃

Step 2: Kocheshkov Redistribution Reaction

The synthesized tetrabutyltin is then subjected to a comproportionation reaction, also known as the Kocheshkov redistribution reaction, with tin(IV) iodide. wikipedia.org This reaction allows for the exchange of alkyl and halide ligands to produce the desired dialkyltin dihalide. The stoichiometry of the reactants is controlled to favor the formation of the di-substituted product. uu.nl

(C₄H₉)₄Sn + SnI₄ → 2 (C₄H₉)₂SnI₂

This method provides a pathway to various mixed alkyltin halides by adjusting the reactant ratios. wikipedia.org

Reaction StepReactantsProductKey Considerations
AlkylationTributylaluminum, Tin(IV) IodideTetrabutyltinOften performed neat; complexing agents like ethers can improve yield. rjpbcs.com
Redistribution (Kocheshkov)Tetrabutyltin, Tin(IV) IodideDibutyldiiodostannaneStoichiometry is critical to control the degree of alkylation. uu.nl

Advanced Purification Techniques and Methodological Considerations

The purification of dibutyldiiodostannane and other organotin compounds requires techniques that can handle their specific chemical properties, such as high boiling points and sensitivity to air and moisture. thieme-connect.dechemistryviews.org

Vacuum Distillation: Dibutyldiiodostannane is a high-boiling liquid, making vacuum distillation an effective purification method. thieme-connect.de By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at atmospheric pressure. thieme-connect.de This technique is particularly suitable for separating heat-sensitive materials.

Chromatographic Methods: Flash chromatography, adapted for air-sensitive compounds, is a viable purification technique. acs.orgacs.org This requires maintaining an inert atmosphere throughout the separation process using specialized glassware, such as a Schlenk line, to prevent decomposition of the compound. chemistryviews.orgacs.org

Chemical Conversion and Reversion: An indirect but effective purification method involves the hydrolysis of the crude dialkyltin dihalide. thieme-connect.de Treatment with a base converts the halide to the corresponding dialkyltin oxide, which is often an insoluble, polymeric solid that can be easily separated from soluble impurities. thieme-connect.de The purified oxide is then treated with the appropriate hydrogen halide (in this case, hydroiodic acid) to regenerate the pure dialkyltin dihalide. thieme-connect.de

Adduct Purification: For achieving very high purity, adduct purification is an advanced technique. wikipedia.org This method involves reacting the crude organometallic compound with a Lewis acid to form a stable, solid adduct. wikipedia.org This adduct can be easily purified by recrystallization. Following purification, the adduct is gently heated, causing it to decompose and release the pure organometallic compound. wikipedia.orgias.ac.in

Purification TechniquePrincipleApplicability to DibutyldiiodostannaneConsiderations
Vacuum DistillationSeparation based on boiling points at reduced pressure.Highly suitable due to its high boiling point and thermal sensitivity. thieme-connect.deRequires specialized vacuum equipment.
Inert Atmosphere ChromatographySeparation based on polarity under an inert gas.Effective for removing impurities with different polarities.Requires Schlenk line or glovebox techniques to handle air-sensitivity. chemistryviews.orgacs.org
Chemical ConversionConversion to an easily separable intermediate (oxide) and back to the pure product. thieme-connect.deEffective for removing many types of impurities.Involves two additional reaction steps.
Adduct PurificationFormation and purification of a stable adduct, followed by thermal release of the pure compound. wikipedia.orgCan achieve very high levels of purity.Requires selection of a suitable Lewis acid and thermal decomposition step. wikipedia.orgias.ac.in

Sustainable Chemistry Principles in Dibutyldiiodostannane Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of dibutyldiiodostannane can be evaluated against these principles, particularly focusing on atom economy and the reduction of waste.

Two primary synthetic routes are often considered: the direct synthesis from metallic tin and the redistribution reaction.

Direct Synthesis: This method involves the reaction of metallic tin with an alkyl halide, in this case, butyl iodide. thieme-connect.de Sn + 2 C₄H₉I → (C₄H₉)₂SnI₂

This reaction is highly atom-economical as, ideally, all atoms of the reactants are incorporated into the final product. The atom economy, a key metric in green chemistry, can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the direct synthesis, the atom economy is 100%, representing an ideal scenario in terms of resource efficiency. Furthermore, this reaction can sometimes be performed with catalytic amounts of additives and without a solvent, further enhancing its green credentials. rjpbcs.comthieme-connect.de

Another important green chemistry metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. An ideal process has an E-Factor of 0. The direct synthesis route generally results in a lower E-Factor compared to multi-step processes that involve stoichiometric reagents and generate significant byproducts.

Synthetic RouteReactionAtom EconomyGreen Chemistry Considerations
Direct SynthesisSn + 2 C₄H₉I → (C₄H₉)₂SnI₂100%High atom economy; potentially solvent-free; minimal waste. thieme-connect.de
Kocheshkov Redistribution(C₄H₉)₄Sn + SnI₄ → 2 (C₄H₉)₂SnI₂100% (for this step)The synthesis of the (C₄H₉)₄Sn starting material generates byproducts, reducing the overall process efficiency. wikipedia.org

By applying these principles, synthetic chemists can choose or develop routes that are not only efficient but also minimize environmental impact. nih.gov

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution at the Tin Center

The tin atom in dibutyldiiodostannane is an electrophilic center, readily undergoing nucleophilic substitution where the iodide anions serve as effective leaving groups. libretexts.org This reactivity is central to the synthesis of more complex organotin compounds.

A primary application of organotin halides is their reaction with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to form new tin-carbon bonds. thieme-connect.depharmacy180.comlibretexts.org These reactions are fundamental for synthesizing tetraorganotin compounds or more complex diorganotins. wikipedia.org For instance, reacting dibutyldiiodostannane with two equivalents of an organolithium or Grignard reagent can yield a symmetrical tetraorganostannane. wikipedia.orglibretexts.org

However, these alkylation reactions can sometimes result in a mixture of products with varying degrees of alkylation, which may necessitate purification steps. thieme-connect.de The general scheme involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic tin atom, displacing the iodide ions. libretexts.org

Table 1: C-Sn Bond Formation via Nucleophilic Substitution

Reactant Organometallic Reagent Product Example Reference
Dibutyldiiodostannane Vinylmagnesium bromide (CH₂=CHMgBr) Dibutyldivinylstannane (Bu₂Sn(CH=CH₂)₂) wikipedia.org

The iodide ligands in dibutyldiiodostannane can be readily displaced by a variety of heteroatom nucleophiles, leading to the formation of new organotin compounds with tin-oxygen, tin-sulfur, or tin-nitrogen bonds. gelest.comnumberanalytics.com These reactions are typically nucleophilic substitution processes where the heteroatom-containing molecule attacks the tin center. mdpi.comresearchgate.net

For example, hydrolysis with a base like sodium hydroxide (B78521) leads to the formation of the corresponding organotin oxide or hydroxide. gelest.com Reaction with mercaptans or their sodium salts (thiolates) yields organotin mercaptides, which are noted for being less susceptible to hydrolysis than their alkoxide counterparts. gelest.com Similarly, reactions with amines can lead to the formation of organotin amides.

Table 2: Reactions with Heteroatom Nucleophiles

Nucleophile Reagent Example Product Type Reference
Hydroxide Sodium Hydroxide (NaOH) Dibutyltin (B87310) Oxide ([Bu₂SnO]n) gelest.com
Thiolate Thiol (R'SH) with an amine base Dibutyltin dimercaptide (Bu₂Sn(SR')₂) gelest.com

Halogen Exchange and Redistribution Reactions

Dibutyldiiodostannane can participate in halogen exchange reactions, a common method for preparing various diorganotin dihalides. vulcanchem.com For example, reacting a diorganotin dichloride or dibromide with an iodide salt can produce the diiodide derivative. Conversely, dibutyldiiodostannane can be converted to other dihalides. youtube.comcsic.es

Another significant transformation is the redistribution reaction, known in organotin chemistry as the Kocheshkov comproportionation. wikipedia.orgwikipedia.org This reaction involves the exchange of ligands between two different organotin compounds. For instance, reacting a tetraorganotin (R₄Sn) with tin tetrachloride (SnCl₄) can produce various mixed alkyltin chlorides depending on the stoichiometry. wikipedia.org A similar redistribution can occur between dibutyldiiodostannane and other organotin halides or tetraorganotins, leading to an equilibrium mixture of products. wikipedia.orgbritannica.com These reactions are typically driven by heating and may be catalyzed by Lewis acids. gelest.com

Reductive Transformations of Dibutyldiiodostannane

The tin center in dibutyldiiodostannane can be reduced from the Sn(IV) oxidation state to lower oxidation states, leading to the formation of important synthetic intermediates like organotin hydrides. wikipedia.orgresearchgate.net

Organotin halides can be precursors to organotin radicals (R₃Sn• or R₂SnH•), which are valuable in organic synthesis, particularly in radical chain reactions. wikipedia.org While tributyltin radicals are commonly generated from tributyltin hydride (Bu₃SnH), diorganotin dihalides can also serve as starting points for radical processes. libretexts.org The reduction of the Sn-I bond can initiate the formation of a dibutylstannyl species. The decomposition of related organotin hydrides, such as Bu₂SnXH, has been shown to proceed via a radical chain mechanism involving homolytic substitution by a tin radical. ucl.ac.uk

One of the most important reductive transformations of diorganotin dihalides is their conversion to diorganotin dihydrides. ucl.ac.uk Dibutyldiiodostannane can be reduced to dibutyltin dihydride (Bu₂SnH₂), a useful reducing agent in its own right. wikipedia.org This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). wikipedia.orggelest.comucl.ac.uk The reaction involves the replacement of the iodide ligands with hydride ligands. ucl.ac.uk Other reducing systems, such as poly(methylhydrosiloxane), have also been successfully employed for reducing organotin oxides, a related class of compounds. ucl.ac.uk

Table 3: Synthesis of Dibutyltin Dihydride

Starting Material Reducing Agent Product Reference
Dibutyldichlorostannane (by analogy) Lithium Aluminum Hydride (LiAlH₄) Dibutyltin Dihydride (Bu₂SnH₂) wikipedia.org

Oxidative Addition and Elimination Processes Involving the Tin Center

Oxidative addition and its reverse, reductive elimination, are fundamental reaction steps in organometallic chemistry, crucial for bond formation and cleavage. libretexts.org While historically considered the domain of d-block transition metals, these processes are now recognized as relevant to main-group elements, including the Group 14 element tin. researchgate.net

Oxidative addition involves the addition of a molecule to a metal center, leading to an increase in both the formal oxidation state and the coordination number of the metal. nih.gov Conversely, reductive elimination is the microscopic reverse, where two ligands are eliminated from the metal center, forming a new bond between them and decreasing the metal's oxidation state by two units. libretexts.orgumb.edu

For a tin(IV) compound such as dibutyldiiodostannane, the tin center is already in a relatively high oxidation state. Therefore, reductive elimination is a more commonly anticipated pathway than oxidative addition. This process would involve the elimination of two ligands (e.g., two butyl groups, two iodo groups, or one of each) to form a new covalent bond, resulting in a tin(II) species. The general form of this reaction is shown below:

LnM(X)(Y) → LnM + X-Y

Several factors influence the likelihood and rate of reductive elimination from a metal center:

Electronic Properties : Metal centers that are electron-poor tend to undergo reductive elimination more rapidly, as the process involves the metal gaining electron density. libretexts.org

Ligand Properties : The nature of the ligands being eliminated is critical. The formation of a thermodynamically stable product (X-Y) provides a strong driving force for the reaction. umb.edu Reactions that eliminate H-H, C-H, and N-H bonds are often particularly fast. umb.edu

Steric Factors : Increased steric bulk from ancillary ligands can promote reductive elimination, as the release of the X and Y ligands alleviates steric strain in the coordination sphere. libretexts.org

Geometric Arrangement : For reductive elimination to occur through a concerted pathway, the two ligands destined for elimination must be situated in a cis orientation to one another on the metal center, allowing for orbital overlap and bond formation. libretexts.org

While these principles provide a framework for understanding the potential reactivity of dibutyldiiodostannane, specific, well-documented examples of oxidative addition or reductive elimination directly involving this compound are not prevalent in the literature. The challenge in main-group chemistry often lies in achieving the reductive elimination step, which can be a barrier to developing catalytic cycles analogous to those seen with transition metals. researchgate.net

Mechanistic Investigations of Dibutyldiiodostannane Reactions

Elucidating the precise mechanism of a chemical reaction is a cornerstone of chemical science, providing insights into reactivity, allowing for optimization, and enabling rational design of new processes. Mechanistic investigations for organometallic compounds like dibutyldiiodostannane typically involve a combination of kinetic studies to understand reaction rates and spectroscopic or trapping methods to identify transient intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantitatively describing the progress of a reaction and are fundamental to proposing or disproving a potential mechanism. nih.gov The primary goal is to determine the reaction's rate law, an equation that links the reaction rate to the concentration of reactants and a rate constant (k). numberanalytics.com

The general form of a rate law is: Rate = k [Reactant A]m [Reactant B]n where m and n are the reaction orders with respect to each reactant.

A common technique for determining these orders is the method of initial rates . youtube.com This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant. The effect on the initial reaction rate reveals the order with respect to the varied reactant.

Table 1: Hypothetical Kinetic Data for a Reaction Involving Dibutyldiiodostannane
ExperimentInitial [Dibutyldiiodostannane] (M)Initial [Reagent X] (M)Initial Rate (M/s)
10.100.102.0 x 10-4
20.200.104.0 x 10-4
30.100.208.0 x 10-4

Analysis of Hypothetical Data:

Comparing experiments 1 and 2, doubling the concentration of dibutyldiiodostannane doubles the rate (4.0/2.0 = 2), indicating the reaction is first order with respect to dibutyldiiodostannane (m=1).

Comparing experiments 1 and 3, doubling the concentration of Reagent X quadruples the rate (8.0/2.0 = 4), indicating the reaction is second order with respect to Reagent X (n=2).

The hypothetical rate law would be: Rate = k [Dibutyldiiodostannane]1 [Reagent X]2 .

Beyond these classical methods, modern electroanalytical techniques like cyclic voltammetry can be used for the rapid measurement of rates for specific steps like oxidative addition. nih.gov Such studies allow for the kinetic profiling of numerous substrates, leading to predictive models that can help distinguish between different mechanistic pathways, such as a concerted versus a radical-based mechanism. nih.gov Furthermore, kinetic experiments can be designed to probe for specific intermediates. For instance, if a dissociative mechanism is proposed where a ligand leaves in the rate-determining step, adding that ligand to the reaction mixture should decrease the reaction rate—an effect known as the common ion effect. researchgate.net

Identification of Reaction Intermediates

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent step. They represent local energy minima on the reaction coordinate pathway, existing in a "valley" between two higher-energy transition states. nih.gov Because they are often short-lived and present in low concentrations, their detection can be challenging but is crucial for confirming a proposed mechanism. nih.gov

The existence of an intermediate is often inferred from kinetic data, but direct observation is preferred. A variety of experimental techniques are employed for this purpose:

Spectroscopic Methods : Techniques like NMR, IR, and UV-Vis spectroscopy can be used in situ to monitor a reaction mixture over time. The appearance and subsequent disappearance of new signals can indicate the presence of an intermediate. For certain enzymatic reactions involving cofactors, circular dichroism (CD) spectroscopy has proven crucial for observing different states of intermediates.

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in solution, even at very low concentrations. umb.edu

Chemical Trapping : If an intermediate is too reactive to observe directly, a "trapping" agent can be added to the reaction. This agent is designed to react quickly and specifically with the proposed intermediate to form a stable, easily identifiable product, thereby providing indirect evidence for the intermediate's existence. nih.gov

Isolation at Low Temperature : In some cases, reactive intermediates can be stabilized by conducting the reaction at very low temperatures. This can slow down subsequent reaction steps enough to allow for the isolation and characterization of the intermediate, often by X-ray crystallography. nih.gov

Table 2: Common Methods for the Identification of Reaction Intermediates
MethodPrinciple of DetectionTypical Application
NMR SpectroscopyDetects unique chemical environments of atomic nuclei in the intermediate.Monitoring structural changes in solution over time.
Mass Spectrometry (ESI-MS)Detects the mass-to-charge ratio of ionic intermediates.Identifying charged species in catalytic cycles. umb.edu
Chemical TrappingAn added reagent reacts with the intermediate to form a stable, characterizable product.Proving the existence of highly reactive, unobservable species like radicals or carbenes. nih.gov
Low-Temperature IsolationSlowing reaction rates to allow for the accumulation and isolation of an intermediate.Full structural characterization (e.g., by X-ray diffraction) of otherwise transient species. nih.gov

For a reaction involving dibutyldiiodostannane, a plausible intermediate might be a five-coordinate tin species formed via ligand association or dissociation, or a radical species if the reaction proceeds through a single-electron transfer pathway. Identifying such species would require a combination of these investigative techniques.

Coordination Chemistry of Dibutyldiiodostannane

Dibutyldiiodostannane as a Lewis Acid Acceptor

Dibutyldiiodostannane, with the chemical formula (C₄H₉)₂SnI₂, functions as a classic Lewis acid. A Lewis acid is defined as a chemical species that can accept an electron pair from an electron pair donor, known as a Lewis base. wikipedia.org The tin atom in dibutyldiiodostannane is electron-deficient due to the presence of two electronegative iodine atoms and two butyl groups. This electron deficiency makes the tin center susceptible to attack by nucleophiles, which are Lewis bases.

The Lewis acidity of dibutyldiiodostannane is a fundamental aspect of its reactivity, enabling the formation of stable adducts with a wide range of Lewis bases. wikipedia.org The interaction involves the donation of a lone pair of electrons from the Lewis base to the empty valence orbitals of the tin atom, forming a coordinate covalent bond. This process results in the formation of a Lewis acid-base adduct, a new compound formed from the reaction of a Lewis acid and a Lewis base. wikipedia.org

Formation of Coordination Adducts with Lewis Bases

The Lewis acidic nature of dibutyldiiodostannane facilitates the formation of coordination adducts with various Lewis bases. These bases can be simple monodentate ligands or more complex bidentate and polydentate ligands.

Bidentate and polydentate ligands are molecules or ions that have two or more donor atoms capable of simultaneously coordinating to a central metal ion. libretexts.orgpurdue.edupurechemistry.orgchemguide.co.uk This ability to form multiple bonds with the metal center often leads to the formation of more stable complexes compared to those with monodentate ligands, an observation known as the chelate effect. libretexts.org

Dibutyldiiodostannane readily forms complexes with a variety of bidentate and polydentate ligands. Common donor atoms in these ligands include nitrogen, oxygen, and sulfur. For example, nitrogen-containing heterocyclic ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) are known to form stable adducts with diorganotin dihalides. purdue.eduresearchgate.net In these complexes, the two nitrogen atoms of the ligand coordinate to the tin atom, forming a five- or six-membered chelate ring.

Similarly, polydentate ligands with more than two donor atoms, such as terpyridine or crown ethers, can form even more intricate and stable complexes with dibutyldiiodostannane. unacademy.com The geometry of the resulting complex is largely dictated by the coordination number of the tin atom and the steric and electronic properties of the ligands involved.

Table 1: Examples of Bidentate and Polydentate Ligands Forming Adducts with Diorganotin Dihalides

Ligand TypeExample LigandDonor Atoms
Bidentate2,2'-BipyridineN, N
Bidentate1,10-PhenanthrolineN, N
BidentateEthylenediamineN, N
PolydentateTerpyridineN, N, N
PolydentateCrown EthersO, O, O, ...

The stability and structure of the coordination adducts formed by dibutyldiiodostannane are significantly influenced by both the steric and electronic properties of the coordinating ligands. chemrxiv.orgwikipedia.orgstackexchange.comnih.govrsc.org

Steric Effects: The size and bulkiness of the ligand can play a crucial role. chemrxiv.orgrsc.org Large, bulky ligands can hinder the approach of other ligands to the tin center, potentially leading to lower coordination numbers or distorted geometries. For instance, while smaller ligands might allow for the formation of a six-coordinate octahedral complex, bulkier ligands might only permit the formation of a five-coordinate trigonal bipyramidal or square pyramidal adduct. The butyl groups on the tin atom also contribute to the steric environment around the metal center.

Electronic Effects: The electron-donating ability of the ligand is a key electronic factor. wikipedia.orgstackexchange.com Stronger Lewis bases, which are better electron donors, generally form more stable adducts with the Lewis acidic tin center. The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the ligand framework. For example, electron-donating groups on a bipyridine ligand would increase its basicity and likely lead to a more stable complex with dibutyldiiodostannane. Conversely, electron-withdrawing groups would decrease the ligand's basicity and potentially result in a less stable adduct.

The interplay of these steric and electronic factors ultimately determines the thermodynamic stability and the kinetic lability of the resulting coordination compounds. chemrxiv.orgwikipedia.orgstackexchange.comnih.govrsc.org

Extended Coordination Geometries of Tin(IV) in Dibutyldiiodostannane Derivatives

In the solid state, the coordination geometry of the tin(IV) atom in dibutyldiiodostannane and its derivatives can extend beyond the simple tetrahedral geometry of the parent molecule. Through intermolecular interactions, particularly the formation of secondary Sn···I bonds, the coordination number of the tin atom can increase to five, six, or even higher. iucr.org

In many diorganotin dihalide structures, the molecules self-assemble into polymeric chains or other supramolecular architectures where the halogen atoms of one molecule coordinate to the tin atom of a neighboring molecule. iucr.org This results in a distorted trigonal bipyramidal or octahedral geometry around the tin atom.

For example, in the solid-state structure of some diorganotin dihalides, the molecules arrange in a "ladder-like" or "stair-case" fashion, with bridging halogen atoms linking the tin centers. iucr.org The strength of these intermolecular Sn···I interactions depends on the nature of the organic substituents and the packing forces within the crystal lattice. The larger and less electronegative iodine atoms in dibutyldiiodostannane are more polarizable and more likely to participate in such secondary bonding interactions compared to lighter halogens.

Supramolecular Architectures and Self-Assembly through Coordination

The ability of dibutyldiiodostannane to form coordination bonds and engage in weaker intermolecular interactions, such as van der Waals forces and halogen bonding, drives the formation of complex supramolecular architectures through self-assembly. iucr.orgethernet.edu.et Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. ethernet.edu.et

In the context of dibutyldiiodostannane, the interplay between strong coordination bonds with Lewis bases and weaker intermolecular Sn···I interactions leads to the construction of a variety of solid-state structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. iucr.orgnih.govrsc.orgnih.govresearchgate.net

The specific supramolecular architecture adopted is highly dependent on the nature of the ligands used. For instance, the use of rigid, linear bidentate ligands can lead to the formation of infinite coordination polymers, while more flexible ligands might result in the formation of discrete dimeric or oligomeric structures. iucr.orgnih.govrsc.orgnih.govresearchgate.net The study of these self-assembled structures is crucial for understanding the relationship between molecular-level interactions and macroscopic material properties.

Catalytic Applications of Dibutyldiiodostannane and Its Derivatives

Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Organotin compounds are pivotal in several C-C bond-forming reactions. eie.gr

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organostannane and an organic halide or pseudohalide. wikipedia.orgmdpi.com In its classic form, the reaction is stoichiometric in tin, with a trialkylorganostannane (R¹-Sn(Alkyl)₃) transferring its R¹ group. wikipedia.org The catalytic cycle, driven by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While dibutyldiiodostannane is not the typical organostannane reagent in this cycle, its class of compounds—diorganotin dihalides—are central to protocols that aim to make the Stille reaction catalytic in tin. In such systems, the organotin halide byproduct generated after the transmetalation step is recovered and recycled back into a reactive organotin hydride, which can then participate in a new coupling sequence. This approach significantly reduces the amount of toxic tin waste generated. mdpi.com Dibutyldiiodostannane can also serve as a chemical precursor for the synthesis of the requisite organostannane reagents used in these couplings. wikipedia.org

Table 1: The Catalytic Cycle of the Stille Reaction

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the organic halide (R²-X) to form a Pd(II) intermediate.
Transmetalation The R¹ group from the organostannane reagent (R¹-SnR₃) is transferred to the Pd(II) complex, displacing the halide (X) which then binds to the tin.
Reductive Elimination The two organic groups (R¹ and R²) are eliminated from the Pd(II) complex, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

This table illustrates the fundamental mechanism of the Palladium-catalyzed Stille cross-coupling reaction, a process in which organotin compounds are essential reagents. wikipedia.org

Beyond the Stille reaction, organotin compounds can participate in other C-C bond-forming processes.

Homocoupling: A common side reaction in Stille couplings is the homocoupling of the organostannane reagent, which results in the formation of an R-R dimer. wikipedia.org This reaction can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst. wikipedia.org

Copper-Mediated Coupling: Stille-type reactions can also be mediated by copper catalysts. For instance, copper(I) iodide (CuI) has been used to catalyze the coupling of organostannanes with aryl iodides. longdom.org This demonstrates that the utility of organotin reagents in cross-coupling extends beyond palladium catalysis. longdom.org

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction uses a strong Lewis acid to catalyze the alkylation of an aromatic ring. organic-chemistry.orglibretexts.org While aluminum chloride is a traditional catalyst, other Lewis acids, including tin(IV) chloride (SnCl₄), are also effective. beilstein-journals.orgthermofisher.cn As a diorganotin(IV) halide, dibutyldiiodostannane possesses Lewis acidic character and thus has the potential to catalyze similar alkylation reactions.

Application in Polymerization Chemistry

Organotin compounds and their derivatives are extensively used in the polymer industry, both as initiators and as catalysts for step-growth polymerization. poliuretanos.com.br

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center. wikipedia.org This process can be initiated by radical, anionic, or cationic species. wikipedia.org Specifically, cationic polymerization of alkenes with electron-donating substituents is often initiated by strong Lewis acids, such as tin(IV) chloride (SnCl₄), typically in the presence of a co-initiator like water. thermofisher.cn The Lewis acid activates the monomer, making it susceptible to electrophilic attack and initiating the polymerization cascade.

Although direct studies citing dibutyldiiodostannane as an initiator are not widespread, its identity as a diorganotin(IV) halide suggests it possesses the requisite Lewis acidity to potentially initiate cationic polymerizations in a manner analogous to tin(IV) chloride. poliuretanos.com.br

The most significant catalytic application of dibutyltin (B87310) compounds is in condensation polymerization, particularly in the synthesis of polyurethanes. poliuretanos.com.br While dibutyldiiodostannane itself is a precursor, its derivative, Dibutyltin dilaurate (DBTDL) , is a highly effective and widely used catalyst for the reaction between a diol (an alcohol) and a diisocyanate to form polyurethane. poliuretanos.com.br

The catalytic mechanism is generally understood to proceed through a Lewis acid pathway. The tin catalyst forms an intermediate complex with the alcohol and the isocyanate, activating both reactants and facilitating the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. poliuretanos.com.br Computational and experimental studies suggest the formation of an organotin alkoxide as the dominant catalytic species, which then coordinates the isocyanate before the insertion step. rsc.org

Table 2: General Mechanism for Dibutyltin-Catalyzed Polyurethane Formation

StepDescription
1. Catalyst-Alcohol Interaction The dibutyltin catalyst (e.g., DBTDL) reacts with the polyol (R-OH) to form an organotin alkoxide intermediate.
2. Complex Formation The organotin alkoxide forms a ternary complex by coordinating with the isocyanate (R'-NCO).
3. Urethane (B1682113) Formation (Insertion) The coordinated alcohol attacks the isocyanate within the complex, forming the urethane linkage.
4. Catalyst Regeneration The product is released, regenerating the organotin catalyst to participate in another cycle.

This table outlines the key mechanistic steps for the formation of polyurethanes catalyzed by dibutyltin derivatives. rsc.orgpoliuretanos.com.br

Catalysis in Heteroatom-Functionalization Reactions

Catalysis in heteroatom-functionalization involves the formation of bonds between carbon and atoms such as oxygen, nitrogen, or sulfur. The Lewis acidic nature of organotin(IV) compounds enables them to catalyze such transformations. rsc.org

Recent research has demonstrated that stable organotin(IV) compounds, synthesized from precursors like dibutyltin dichloride ((n-Bu)₂SnCl₂), are effective catalysts for the hydrosilylation of carbonyl compounds. This reaction forms a silyl (B83357) ether, constituting a carbon-oxygen bond functionalization. The tin(IV) center acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the hydrosilane. The study highlighted that various aldehydes and ketones could be efficiently converted to their corresponding silyl ethers in high yields under solvent-free conditions using a small amount of the organotin catalyst. Given the close structural and chemical similarity, dibutyldiiodostannane is expected to exhibit comparable catalytic activity in such reactions.

Table 3: Catalytic Hydrosilylation of Carbonyl Compounds Using an Organotin(IV) Catalyst

Substrate (Carbonyl Compound)Product (Silyl Ether)Catalyst Loading (mol%)Time (h)Yield (%)
BenzaldehydeTriethyl(phenylmethoxy)silane1.0495
4-MethylbenzaldehydeTriethyl((4-methylphenyl)methoxy)silane1.0593
4-MethoxybenzaldehydeTriethyl((4-methoxyphenyl)methoxy)silane1.0592
4-Chlorobenzaldehyde((4-chlorophenyl)methoxy)triethylsilane1.0690
AcetophenoneTriethyl(1-phenylethoxy)silane1.0885

Data adapted from research on a closely related dibutyltin(IV) catalyst, demonstrating its efficacy in the hydrosilylation reaction. This reaction is a key example of organotin-catalyzed C-O bond functionalization.

Applications in Advanced Materials Science

Precursor for Organotin Polymer and Copolymer Synthesis

Dibutyldiiodostannane serves as a crucial starting material in the synthesis of various organotin polymers and copolymers. These materials are of interest due to their unique properties, which can include high thermal stability and specialized biological activity. The synthesis of these polymers often involves the reaction of organotin halides, like dibutyldiiodostannane, with other monomers.

One common method for creating organotin polymers is through interfacial polymerization. This technique involves the reaction between an organotin dihalide and a diol. mdpi.com The resulting organotin polyethers have shown a range of biological activities. mdpi.com For instance, polymers containing the dibutyltin (B87310) moiety have demonstrated notable inhibitory effects against various microorganisms. mdpi.com

Furthermore, dibutyldiiodostannane can be a precursor to other organotin monomers used in copolymerization. For example, dibutyltin-containing monomers can be synthesized and then copolymerized with common monomers like styrene (B11656) and butyl acrylate (B77674) using free-radical techniques. mdpi.comnih.gov The composition of the resulting copolymers can be carefully controlled, and their properties are influenced by the distribution of the monomer units. mdpi.com The reactivity ratios of the monomers in these copolymerization reactions can be determined to understand the resulting polymer structure. mdpi.comnih.gov

The synthesis of organotin compounds for these applications can be achieved through various established methods, including the reaction of Grignard reagents with tin halides or the Kocheshkov comproportionation reaction. wikipedia.orgrdd.edu.iq These methods allow for the creation of a diverse range of organotin precursors that can be subsequently used in polymerization reactions. wikipedia.orgrdd.edu.iq

Fabrication of Tin-Containing Thin Films and Coatings

Dibutyldiiodostannane and related organotin compounds are valuable precursors for the fabrication of tin-containing thin films and coatings, which have applications in electronics, sensors, and protective layers. These films can be deposited using various techniques, including chemical solution deposition (CSD) and chemical vapor deposition (CVD). wikipedia.orgrsc.org

The choice of precursor is critical in defining the properties and quality of the resulting thin film. rsc.org For instance, in the production of tin oxide (SnO₂) layers on glass, which can be used in applications like transparent conductive oxides, organotin precursors play a significant role. wikipedia.org The deposition process often involves the thermal decomposition of the organotin compound to form the desired tin oxide film. rsc.org

Several methods are employed for the deposition of tin-containing thin films:

Spray Pyrolysis: This technique involves spraying a precursor solution onto a heated substrate, leading to the formation of a thin film. aaru.edu.joresearchgate.net It is a cost-effective method for producing films for applications like solar cells and optoelectronic devices. aaru.edu.jo

Spin Coating: This method allows for the creation of uniform thin layers by spinning a substrate coated with a precursor solution. mdpi.com It is advantageous for its low production cost and ability to cover large areas. mdpi.com

Magnetron Sputtering: This physical vapor deposition technique is widely used for depositing high-quality indium tin oxide (ITO) films, a common transparent conductive oxide. mdpi.comscirp.org

Atomic Layer Deposition (ALD): PEALD (Plasma-Enhanced ALD) allows for the deposition of high-purity tin oxide thin films at low temperatures, which is crucial for heat-sensitive electronic devices. nih.gov

The properties of the resulting thin films, such as their crystallinity, optical transmittance, and electrical conductivity, are highly dependent on the deposition parameters and the chemical nature of the precursor. scirp.orgkorvustech.com

Development of Hybrid Organic-Inorganic Materials

Dibutyldiiodostannane can be utilized in the synthesis of hybrid organic-inorganic materials, a class of materials that combines the properties of both organic and inorganic components at a molecular or nanometric level. ub.edursc.org These materials often exhibit synergistic properties, leading to enhanced mechanical strength, thermal stability, and specific functionalities. mdpi.com

Hybrid materials are generally categorized into two classes based on the nature of the interaction between the organic and inorganic phases: rsc.orgmdpi.com

Class I: The organic and inorganic components are linked by weak interactions, such as hydrogen bonds or van der Waals forces. mdpi.com

Class II: Covalent or ionic-covalent bonds connect the organic and inorganic constituents, leading to more robust and stable materials. mdpi.com

The sol-gel process is a versatile and widely used method for preparing hybrid organic-inorganic materials. wikipedia.orgyoutube.com This low-temperature technique involves the hydrolysis and polycondensation of molecular precursors, such as metal alkoxides, to form a "sol" (a colloidal solution) that subsequently evolves into a "gel" (an integrated network). wikipedia.orgmdpi.com By incorporating organic molecules during the sol-gel process, it is possible to create a wide range of hybrid materials with tailored properties. mdpi.commdpi.com

For instance, organotin compounds can be incorporated into a silica (B1680970) matrix via the sol-gel method to create functionalized materials. researchgate.net The resulting hybrid material can possess unique characteristics derived from both the inorganic silica network and the organotin functionalities. The properties of these materials can be finely tuned by controlling the reaction conditions and the nature of the precursors used. mdpi.com

Role in the Synthesis of Functional Nanomaterials

Dibutyldiiodostannane can serve as a precursor for the synthesis of functional nanomaterials, particularly tin-based nanoparticles like tin oxide (SnO₂). These nanomaterials are of significant interest due to their unique size-dependent properties and potential applications in catalysis, energy storage, and sensing. rsc.orgnih.gov

Various methods have been developed for the synthesis of tin oxide nanoparticles, including:

Co-precipitation: This method involves the precipitation of a tin salt from a solution to form nanoparticles. The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters. chalcogen.roresearchgate.net

Hydrothermal/Solvothermal Methods: These techniques utilize high temperatures and pressures to synthesize crystalline nanoparticles with controlled morphologies. mdpi.com

Sol-Gel Method: As mentioned previously, the sol-gel process can be adapted to produce nanoparticles with high purity and tailored properties. wikipedia.orgazonano.com

Green Synthesis: This environmentally friendly approach utilizes natural extracts, such as those from plants, to mediate the synthesis of nanoparticles. nih.gov

The functionalization of nanomaterials is a key step in tailoring their properties for specific applications. nih.gov This can involve modifying the surface of the nanoparticles with organic molecules to enhance their stability, solubility, or to introduce specific functionalities. mdpi.commdpi.com The self-assembly of these functionalized building blocks can lead to the formation of complex and highly organized nanostructures. nih.gov

Templated synthesis is another powerful technique for creating nanostructured materials with precise control over their morphology and properties. rsc.org This approach uses a pre-existing template to guide the formation of the desired nanomaterial. rsc.org

Advanced Spectroscopic and Structural Elucidation of Dibutyldiiodostannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds like dibutyldiiodostannane. researchgate.net By examining the magnetic properties of atomic nuclei, particularly ¹¹⁹Sn, ¹H, and ¹³C, detailed information about the molecular framework, bonding, and dynamic behavior can be obtained. researchgate.netnih.gov

¹¹⁹Sn NMR Chemical Shifts and Coupling Constants

The ¹¹⁹Sn nucleus, with a natural abundance of 8.7% and a spin quantum number of 1/2, is highly amenable to NMR studies, offering a wide chemical shift range that is extremely sensitive to the coordination environment of the tin atom. researchgate.net For diorganotin(IV) dihalides (R₂SnX₂), the ¹¹⁹Sn chemical shift (δ) is significantly influenced by the nature of the organic substituents (R) and the electronegativity of the halogen atoms (X).

Coupling constants involving the ¹¹⁹Sn nucleus provide further structural insights. scilit.com However, these are often challenging to observe in standard spectra due to relaxation phenomena and chemical exchange.

Table 1: General Trends in ¹¹⁹Sn NMR Chemical Shifts for Diorganotin Dihalides

Compound Type General ¹¹⁹Sn Chemical Shift Range (ppm) Influencing Factors
R₂SnCl₂ Positive (Downfield) High electronegativity of Cl deshields the Sn nucleus.
R₂SnBr₂ Intermediate Bromine is less electronegative than chlorine.

Note: The exact chemical shift depends on the solvent, concentration, and the specific alkyl or aryl 'R' groups.

¹H and ¹³C NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the butyl groups attached to the tin atom. libretexts.orglibretexts.orgpressbooks.publibretexts.orgpdx.edulibretexts.org

¹H NMR Spectroscopy In the ¹H NMR spectrum of dibutyldiiodostannane, one would expect to see four distinct signals corresponding to the four chemically non-equivalent sets of protons in the n-butyl chain (–CH₂–CH₂–CH₂–CH₃). libretexts.orgconductscience.com

α-Methylene (Sn-CH₂-) : These protons, being directly attached to the carbon bonded to the tin atom, would appear furthest downfield due to the inductive effects of the tin and iodine atoms. libretexts.org

β- and γ-Methylene (-CH₂- and -CH₂-) : These would appear as complex multiplets in the typical alkane region.

δ-Methyl (-CH₃) : This terminal methyl group would appear as a triplet at the most upfield position, characteristic of primary alkyl protons. conductscience.com

¹³C NMR Spectroscopy Similarly, the proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the butyl group. libretexts.orgpressbooks.publibretexts.org

: This carbon, directly bonded to the tin atom, would be shifted downfield. Its chemical shift is sensitive to the electronegativity of the substituents on the tin. pressbooks.pub

Cβ, Cγ, and Cδ : These carbons would resonate at positions typical for saturated hydrocarbons, with their precise shifts influenced by their proximity to the organometallic center. libretexts.org

The precise chemical shifts are influenced by the solvent used and the concentration of the sample. pitt.edusigmaaldrich.com

Table 2: Predicted NMR Signals for Dibutyldiiodostannane (Bu₂SnI₂)

Nucleus Group Predicted Chemical Shift Range (ppm) Predicted Multiplicity
¹H Sn-CH₂- (α) ~1.5 - 2.0 Triplet (or multiplet)
-CH₂- (β) ~1.6 - 1.8 Multiplet
-CH₂- (γ) ~1.3 - 1.5 Multiplet
-CH₃ (δ) ~0.9 - 1.0 Triplet
¹³C Sn-C (α) ~20 - 30 Singlet
C (β) ~25 - 30 Singlet
C (γ) ~25 - 30 Singlet

Note: These are estimated values based on general principles and data for related organotin compounds. Actual values may vary.

Solid-State NMR Applications

While solution NMR provides information on molecules in their dissolved, mobile state, solid-state NMR (ssNMR) spectroscopy offers critical insights into the structure and bonding of compounds in the crystalline or amorphous solid phase. acs.org For organotin halides, ssNMR is particularly powerful for detecting changes in coordination number and intermolecular interactions that occur upon crystallization. acs.orgresearchgate.net

Diorganotin dihalides like dibutyldiiodostannane, which are often four-coordinate and monomeric in non-coordinating solvents, frequently adopt higher coordination numbers (five or six) in the solid state through the formation of intermolecular halogen bridges. iucr.org This association results in a polymeric or oligomeric structure. Such a change in the tin atom's coordination geometry from tetrahedral to trigonal bipyramidal or octahedral leads to a significant change in the ¹¹⁹Sn chemical shift, typically a large upfield shift (to lower frequency). acs.org

By comparing the ¹¹⁹Sn chemical shifts obtained from solution and solid-state NMR, one can infer the degree of association and the solid-state structure of the compound. acs.org For example, a large difference between the solution and solid-state δ(¹¹⁹Sn) values for dibutyldiiodostannane would strongly suggest that it is not a simple, discrete tetrahedral molecule in the solid state but rather exists as a coordinated polymer.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.orgcontractlaboratory.com These methods are highly effective for characterizing the bonds present in a molecule, as specific bonds vibrate at characteristic frequencies. gatewayanalytical.commdpi.comanalytik.co.uk For dibutyldiiodostannane, the most informative vibrations are the stretching frequencies of the tin-carbon (Sn-C) and tin-iodine (Sn-I) bonds.

Sn-C Stretching Vibrations : The asymmetric and symmetric Sn-C stretching modes in dialkyltin compounds typically appear in the 450-600 cm⁻¹ region of the IR and Raman spectra. The exact positions of these bands are sensitive to the coordination number of the tin atom.

Sn-I Stretching Vibrations : The tin-iodine stretching modes are expected at much lower frequencies, typically below 200 cm⁻¹, due to the heavy mass of the iodine atom. These vibrations are usually observed in the far-infrared or Raman spectra.

Because IR and Raman spectroscopy operate under different selection rules (a change in dipole moment for IR activity and a change in polarizability for Raman activity), they provide complementary information. contractlaboratory.comthermofisher.com In molecules with a center of symmetry, some vibrations may be active in one technique but forbidden in the other. Analysis of both spectra can therefore provide clues about the molecular symmetry of dibutyldiiodostannane and its derivatives.

Table 3: Characteristic Vibrational Frequency Regions for Dibutyldiiodostannane

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
C-H stretching 2850 - 3000 IR, Raman
C-H bending 1300 - 1470 IR, Raman
Sn-C stretching 450 - 600 IR, Raman

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr In the electron ionization (EI) mass spectrum of dibutyldiiodostannane, the molecular ion [Bu₂SnI₂]⁺• would be expected, and its m/z value would confirm the molecular weight.

A key feature of tin-containing compounds in mass spectrometry is the characteristic isotopic pattern of tin. Tin has ten stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. This results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments, which serves as an unambiguous indicator of the presence of tin in an ion.

The fragmentation of dibutyldiiodostannane would likely proceed through established pathways for organometallic and alkyl halide compounds: libretexts.orglibretexts.org

Loss of a Butyl Radical : Cleavage of a tin-carbon bond to lose a butyl radical (•C₄H₉, mass 57), resulting in a [BuSnI₂]⁺ fragment.

Loss of an Iodine Atom : Cleavage of a tin-iodine bond to lose an iodine atom (•I, mass 127), giving a [Bu₂SnI]⁺ fragment. This is often a very favorable pathway.

Successive Fragmentations : Further loss of alkyl and iodide groups from these initial fragments leads to a cascade of smaller ions, such as [SnI]⁺ and [Sn]⁺•.

Analysis of these fragmentation patterns provides a robust confirmation of the compound's structure and elemental composition. analchemres.orgwikipedia.org

Table 4: Predicted Key Fragments in the Mass Spectrum of Dibutyldiiodostannane

Ion Fragment Description
[C₈H₁₈I₂Sn]⁺• Molecular Ion (M⁺•)
[C₄H₉I₂Sn]⁺ Loss of one butyl radical
[C₈H₁₈ISn]⁺ Loss of one iodine atom
[C₄H₉ISn]⁺• Loss of one butyl radical and one iodine atom

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Derived Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org While obtaining single crystals of dibutyldiiodostannane suitable for XRD can be challenging, the technique is invaluable for analyzing its crystalline derivatives and adducts. The prompt's focus on "derived structures" is particularly relevant here, as diorganotin dihalides are well-known to act as Lewis acids, reacting with donor molecules (Lewis bases) to form stable, crystalline adducts. nih.govrcsb.orgnih.gov

For example, dibutyldiiodostannane can form adducts with nitrogen- or oxygen-containing ligands such as pyridine, bipyridine, or phosphine (B1218219) oxides. scilit.comresearchgate.net Single-crystal XRD analysis of such an adduct, for instance, [Bu₂SnI₂(bipyridine)], would reveal critical structural details:

Coordination Geometry : The geometry around the tin atom would likely change from tetrahedral to a more complex polyhedron, such as a distorted octahedron, to accommodate the coordinating ligand. researchgate.netresearchgate.netmdpi.com

Bond Lengths and Angles : Precise measurements of the Sn-C, Sn-I, and Sn-Ligand bond lengths and the angles between them provide quantitative insight into the bonding. For example, the Sn-I bonds might be elongated upon coordination.

Supramolecular Structure : XRD reveals how the individual molecules pack together in the crystal lattice, detailing any intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the crystal structure. iucr.org

This information is crucial for understanding how dibutyldiiodostannane interacts with other molecules, which is key to its application as a chemical intermediate or catalyst. acs.org

Table 5: Chemical Compounds Mentioned

Compound Name Formula
Stannane, dibutyldiiodo- C₈H₁₈I₂Sn
Dibutyldichlorostannane C₈H₁₈Cl₂Sn
Dibutyldibromostannane C₈H₁₈Br₂Sn
Tetramethyltin (B1198279) C₄H₁₂Sn
Pyridine C₅H₅N
Bipyridine C₁₀H₈N₂

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of organotin compounds. These calculations provide detailed information about molecular orbitals, charge distribution, and bonding characteristics.

For instance, DFT studies on di-n-butyltin(IV) derivatives have been performed to understand their geometry and electronic properties. researchgate.netbhu.ac.in A common approach involves geometry optimization using a functional like B3LYP combined with a basis set such as LANL2DZ for the tin atom and 6-31G(d,p) for other atoms. researchgate.net Such calculations on a di-n-butyltin(IV) derivative of glycylphenylalanine revealed a distorted trigonal bipyramidal geometry around the tin atom. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

In a study on dibenzyltin dichloride, another organotin compound, DFT calculations at the B3LYP and B3PW91 levels with the LanL2DZ basis set were used to determine the HOMO-LUMO energy gap, which was found to be approximately 0.17 a.u. researchgate.net For a series of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid, the HOMO and LUMO energy levels were calculated to be in the ranges of -5.44 to -6.04 eV and -0.10 to +0.1 eV, respectively. tandfonline.com

Table 1: Calculated Electronic Properties of Selected Organotin Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Dibenzyltin dichlorideB3LYP/LanL2DZ--~4.62
Organotin(IV) derivative 1DFT-6.04-0.105.94
Organotin(IV) derivative 6DFT-5.44+0.15.54

Note: The data presented is based on computational studies of related organotin compounds and serves to illustrate the application of these theoretical methods.

Molecular Dynamics Simulations of Dibutyldiiodostannane Reactivity

For example, MD studies have been conducted on mixed distannoxane dimers, which are formed from reactions involving diorganotin compounds. acs.org These simulations, in conjunction with NMR data, have revealed that while these compounds are stable in the solid state, they can undergo rearrangement in solution to form various distannoxane species. acs.org This highlights the dynamic nature of organotin compounds in different environments.

The reactivity of organotin compounds in biological systems is another area where MD simulations can be applied. For instance, the interaction of dibutyltin (B87310) compounds with biological targets like PPARγ/RXRα nuclear receptors has been investigated, revealing their potential as endocrine disruptors. frontiersin.orgnih.gov MD simulations could be employed to model the binding of dibutyldiiodostannane to such receptors, providing insights into the molecular basis of its potential biological activity.

Furthermore, MD simulations can be used to study the solvation of organotin compounds, which is crucial for understanding their reactivity in solution. The arrangement of solvent molecules around the solute can significantly influence reaction pathways and rates.

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds and the interpretation of experimental spectra. For organotin compounds, the prediction of ¹¹⁹Sn NMR chemical shifts is of particular importance.

DFT calculations have been shown to be a valuable tool for predicting ¹¹⁹Sn NMR chemical shifts. nih.gov A benchmark study on a set of 50 tin compounds demonstrated that spin-orbit relativistic methods, such as SO-ZORA with PBE0 or revPBE functionals, provide mean absolute deviations from experimental data below 100 ppm. nih.gov For less computationally intensive predictions, scalar relativistic approaches like SR-ZORA with B3LYP can be used, although with lower accuracy. nih.gov

The chemical shift is highly sensitive to the coordination environment of the tin atom. For instance, the ¹¹⁹Sn NMR chemical shifts for five-coordinate and six-coordinate organotin(IV) complexes typically fall in the ranges of -90 to -190 ppm and -210 to -400 ppm, respectively. researchgate.net Computational predictions can, therefore, help in assigning the coordination geometry of organotin compounds in solution.

In addition to NMR parameters, computational methods can also predict vibrational frequencies (IR and Raman spectra). DFT calculations on dibenzyltin dichloride have shown a good correlation between calculated and experimental vibrational bands, aiding in the assignment of characteristic Sn-C and Sn-Cl stretching vibrations. researchgate.net

Table 2: Predicted vs. Experimental ¹¹⁹Sn NMR Chemical Shifts for a Benchmark Set of Tin Compounds

Compound ClassComputational MethodMean Absolute Deviation (ppm)
Diverse Tin CompoundsSO-ZORA/PBE0< 100
Diverse Tin CompoundsSR-ZORA/B3LYP> 100

Note: This table summarizes the general accuracy of different computational methods for predicting ¹¹⁹Sn NMR chemical shifts based on a benchmark study. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involving organotin compounds. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The elucidation of reaction pathways and the characterization of transition state structures provide fundamental insights into the reactivity and selectivity of chemical transformations. For organometallic reactions, such as the Suzuki-Miyaura cross-coupling, DFT modeling has been used to rationalize the formation of unexpected products and to propose detailed reaction mechanisms. mdpi.com

In the context of organotin chemistry, computational studies can be employed to model various reactions, such as ligand substitution, redistribution reactions, and the formation of stannoxanes. For example, understanding the mechanism of hydrolysis of dibutyltin compounds is important for predicting their environmental fate and toxicity.

Microkinetic modeling, which combines DFT-derived energetics with kinetic models, can be used to simulate reaction kinetics and to identify the rate-determining steps of a catalytic cycle. nih.gov This approach can be valuable for understanding the role of organotin compounds as catalysts or intermediates in various chemical processes.

Computational Design of Novel Organotin Compounds with Tuned Properties

The ability to predict molecular properties through computation opens up possibilities for the rational design of novel organotin compounds with specific, tuned properties. By systematically modifying the structure of a parent compound like dibutyldiiodostannane in silico, researchers can explore the effects of different substituents on its electronic, spectroscopic, and reactive properties.

For example, computational screening can be used to identify candidate organotin compounds with enhanced catalytic activity, improved thermal stability, or specific biological activities. This approach can significantly reduce the experimental effort required for the discovery of new functional materials.

The design of organotin-based materials for optoelectronic applications is an area where computational modeling can play a key role. mdpi.com By calculating properties such as the HOMO-LUMO gap, absorption spectra, and charge transport characteristics, researchers can design novel organotin complexes with tailored photophysical properties.

Furthermore, computational methods can be used to engineer the toxicity of organotin compounds. By understanding the structural features that contribute to adverse biological effects, it may be possible to design safer alternatives for various applications. utep.edu

Derivatization and Functionalization Strategies

Synthesis of Stannane, Dibutyldiiodo- Based Precursors for Complex Molecules

Dibutyldiiodostannane is a valuable building block for creating precursors to complex molecular structures, particularly through polymerization reactions. The general strategy involves the reaction of the diiodide with difunctional nucleophiles, leading to the formation of polymers with a repeating dibutyltin (B87310) moiety in the backbone. A prominent example of this approach is the synthesis of organotin polyethers through the reaction of a diorganotin dihalide, such as dibutyltin dichloride, with a diol. This reaction typically proceeds via an interfacial polymerization technique, yielding polymers with varying chain lengths.

A similar reaction pathway can be envisioned for dibutyldiiodostannane with various difunctional reagents to produce a range of polymeric precursors. For instance, reaction with diols would yield organotin polyethers, while reaction with dithiols would produce organotin polythioethers. These reactions are driven by the formation of a stable inorganic salt byproduct, such as sodium iodide, when a basic catalyst or a salt of the difunctional nucleophile is used.

The resulting polymers, containing the dibutyltin unit, can be further modified to create more complex structures. The tin atom in the polymer backbone can act as a site for coordination with other ligands, or the organic side chains of the difunctional monomer can be chosen to contain reactive groups for subsequent chemical transformations. This approach allows for the synthesis of macromolecules with tailored properties for various applications.

For example, the synthesis of organotin polyethers from dibutyltin dichloride and 2,5-dimethyl-3-hexyne-2,5-diol (B86746) has been shown to produce polymers with significant biological activity. By analogy, using dibutyldiiodostannane as the starting material would be expected to yield similar polymeric structures with potentially altered reactivity and properties due to the difference in the halide leaving group.

Precursor TypeDifunctional ReagentResulting Polymer StructurePotential Applications
Organotin PolyetherDiol (e.g., alkane diols, aromatic diols)-[O-R-O-Sn(Bu)₂]-ₙBiologically active materials, catalysts
Organotin PolythioetherDithiol-[S-R-S-Sn(Bu)₂]-ₙStabilizers for polymers, precursors to inorganic materials
Organotin PolyaminesDiamine-[NH-R-NH-Sn(Bu)₂]-ₙCatalysts, functional polymers

Preparation of Functionalized Organotin Compounds from Dibutyldiiodostannane

Dibutyldiiodostannane is a key starting material for the synthesis of a variety of other functionalized organotin compounds. The substitution of the iodide ligands can be achieved through reactions with a range of nucleophiles, leading to the formation of new tin-element bonds.

One of the most common transformations is the conversion to other dibutyltin dihalides, such as dibutyltin dichloride. This can be accomplished through redistribution reactions involving tetrabutyltin (B32133) and tin tetrachloride, where dibutyltin dihalides are intermediates. patsnap.comchemicalbook.comgoogle.com

Hydrolysis of dibutyltin dihalides, including the diiodide, leads to the formation of dibutyltin oxide ((Bu₂SnO)ₙ). google.comwipo.intatamanchemicals.com This reaction is typically carried out by treating the dihalide with an aqueous base, such as sodium hydroxide (B78521). Dibutyltin oxide is a versatile intermediate itself, used in the preparation of other organotin compounds like dibutyltin dilaurate, a widely used catalyst. atamanchemicals.com

The butyl groups on the tin atom can also be exchanged or new organic moieties can be introduced. For instance, reaction with Grignard reagents (R'MgX) or organolithium compounds (R'Li) can lead to the formation of mixed organostannanes of the type Bu₂SnR'₂. wikipedia.org

Furthermore, the iodide atoms can be replaced by other functional groups through reactions with appropriate salts. For example, reaction with sodium azide (B81097) (NaN₃) would be expected to yield the corresponding diazide, Bu₂Sn(N₃)₂. ntu.edu.sgmasterorganicchemistry.com Similarly, reactions with alkoxides (NaOR') or thiolates (NaSR') would produce dibutyltin dialkoxides and dithiolates, respectively.

Starting MaterialReagentProductReaction Type
Stannane, dibutyldiiodo-H₂O / Base (e.g., NaOH)Dibutyltin oxideHydrolysis
Stannane, dibutyldiiodo-R'MgX or R'LiStannane, dibutyldialkyl- (Bu₂SnR'₂)Alkylation
Stannane, dibutyldiiodo-Sodium Azide (NaN₃)Stannane, dibutyldiazido-Nucleophilic Substitution
Stannane, dibutyldiiodo-Sodium Alkoxide (NaOR')Dibutyltin dialkoxideNucleophilic Substitution
Stannane, dibutyldiiodo-Sodium Thiolate (NaSR')Dibutyltin dithiolateNucleophilic Substitution

Surface Functionalization and Grafting Approaches Utilizing Dibutyldiiodostannane

The reactivity of the tin-iodine bond in dibutyldiiodostannane makes it a candidate for surface functionalization and grafting applications. The principle behind this approach is the reaction of the organotin dihalide with reactive functional groups present on a material's surface, such as hydroxyl (-OH) groups on silica (B1680970) or metal oxides.

This process is analogous to the well-established use of silane (B1218182) coupling agents for surface modification. researchgate.netgelest.comdental-tribune.commdpi.comnih.gov Silanes, with their reactive Si-Cl or Si-OR bonds, readily react with surface hydroxyls to form stable Si-O-surface linkages. Similarly, the polarized Sn-I bond in dibutyldiiodostannane is susceptible to nucleophilic attack by the oxygen of a surface hydroxyl group. This would result in the covalent attachment of a dibutyltin moiety to the surface and the release of hydrogen iodide.

The grafting of dibutyldiiodostannane onto a hydroxylated surface can be represented by the following general reaction:

Surface-OH + I-Sn(Bu)₂-I → Surface-O-Sn(Bu)₂-I + HI

The remaining Sn-I bond on the grafted moiety provides a further point for chemical modification. This second reactive site could be used to attach other molecules, including polymers, to the surface. This "grafting to" approach would involve the reaction of a polymer with a suitable nucleophilic end-group with the surface-bound tin iodide. Alternatively, the grafted tin species could potentially initiate the "grafting from" polymerization of certain monomers.

This surface modification strategy could be employed to alter the surface properties of various materials, such as imparting hydrophobicity, improving compatibility with polymer matrices in composites, or creating surfaces with specific catalytic or biological activity. While direct examples of using dibutyldiiodostannane for this purpose are not prevalent in the literature, the fundamental reactivity of organotin halides strongly suggests its potential in this area.

SubstrateSurface Functional GroupProposed Grafting ReactionPotential Outcome
Silica (SiO₂)Silanol (Si-OH)Nucleophilic substitution at SnCovalent attachment of dibutyltin moiety
Metal Oxides (e.g., TiO₂, Al₂O₃)Metal Hydroxyl (M-OH)Nucleophilic substitution at SnAltered surface energy and reactivity
Polymers with -OH groupsHydroxylNucleophilic substitution at SnFunctionalization of polymer chains

Emerging Research Frontiers and Future Outlook

Green and Sustainable Synthetic Methodologies for Organotin Compounds

The development of environmentally benign synthetic routes for organotin compounds is a major focus of current research. Traditional methods often involve organometallic reagents that can be hazardous and generate significant waste. Emerging green methodologies aim to mitigate these issues.

One promising approach is the direct synthesis from metallic tin and organic halides. While challenges remain in controlling the selectivity of these reactions, they offer a more atom-economical route compared to multi-step syntheses involving Grignard or organoaluminum reagents. lupinepublishers.comwikipedia.orglupinepublishers.com

Future research may explore novel catalytic systems to improve the efficiency and selectivity of direct syntheses for compounds like dibutyldiiodostannane. The principles of green chemistry, such as the use of renewable feedstocks and less hazardous solvents, will continue to guide the development of new synthetic protocols.

Exploration of Novel Catalytic Transformations

Diorganotin compounds are well-established as catalysts in various industrial processes, most notably in the formation of polyurethanes and as stabilizers for PVC. lupinepublishers.comwikipedia.orglupinepublishers.com The Lewis acidity of the tin center is key to their catalytic activity. The nature of the halide in diorganotin dihalides can influence this acidity and, consequently, their catalytic performance.

While specific catalytic applications of dibutyldiiodostannane are not well-documented, it is plausible that it could function as a catalyst in reactions where Lewis acidity is a determining factor. The weaker tin-iodine bond compared to tin-chlorine bonds might lead to different reactivity profiles and open avenues for new catalytic transformations.

Comparative studies of the catalytic activity of a series of dibutyltin (B87310) dihalides (difluoro-, dichloro-, dibromo-, and diiodo-) would be a valuable area of future research to elucidate the effect of the halogen on catalytic efficiency and selectivity in various organic reactions.

Integration into Advanced Functional Materials and Nanotechnology

Organotin compounds serve as important precursors for the synthesis of advanced functional materials. For instance, alkyltin trichlorides are used in the chemical vapor deposition (CVD) of tin(IV) oxide layers on glass. uu.nl These coatings can enhance the mechanical strength and surface properties of the glass.

Dibutyldiiodostannane could potentially serve as a precursor for tin-based materials. The presence of iodine might offer advantages in certain deposition techniques or lead to the formation of materials with unique electronic or optical properties. Research into the pyrolysis or hydrolysis of dibutyldiiodostannane under controlled conditions could reveal its utility in fabricating thin films, nanoparticles, or other nanostructured materials.

The development of single-source precursors is a key area in materials science, and the specific reactivity of dibutyldiiodostannane could be exploited in the design of novel precursors for complex tin-containing materials. manchester.ac.uk

Interdisciplinary Research Directions and Applications

The future of organotin chemistry, including for compounds like dibutyldiiodostannane, lies in interdisciplinary research. The biological activities of organotin compounds, for example, have been a subject of interest for decades. While toxicity concerns have limited their therapeutic applications, ongoing research explores their potential in areas such as anticancer agents, with a focus on designing compounds with higher efficacy and lower toxicity.

The unique properties of the tin-iodine bond in dibutyldiiodostannane might be of interest in medicinal chemistry for the design of novel therapeutic or diagnostic agents. Furthermore, the interplay between the organic butyl groups and the inorganic diiodo-tin moiety could be explored in the context of crystal engineering and the development of new supramolecular structures with interesting physical properties.

Future research will likely involve collaborations between synthetic chemists, materials scientists, biologists, and engineers to fully explore the potential of organotin compounds in a wide range of applications, from catalysis and materials science to medicine and beyond.

Q & A

Q. What are the optimal synthetic conditions for dibutyldiiodostannane, and how do reaction variables influence yield?

Methodological Answer: Synthesis of dibutyldiiodostannane involves balancing stoichiometry, solvent polarity, and temperature. For instance, halogen exchange reactions between dibutyltin dichloride and iodides require anhydrous conditions to prevent hydrolysis. Evidence from SnH₄ reactions with hydrogen halides suggests that maintaining a molar ratio of 1:2 (SnCl₄:Li[AlH₄]) at −78°C minimizes side products . Optimization should include kinetic studies (e.g., time-dependent NMR monitoring) and purification via vacuum distillation. Tabulate variables (e.g., solvent dielectric constant, reaction time) against yield to identify trends .

Q. Which spectroscopic techniques are most reliable for characterizing dibutyldiiodostannane’s structure?

Methodological Answer: Combine <sup>119</sup>Sn NMR (to confirm tin coordination environment) and FTIR (for Sn-I stretching modes at ~200–250 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS) to detect molecular ion peaks. For example, SnH₄’s IR bending dyad at 600–850 cm⁻¹ was resolved using high-resolution FTIR . Include spectral assignments in appendices to enhance reproducibility .

Q. How should researchers mitigate decomposition risks during handling?

Methodological Answer: Stannanes are air- and moisture-sensitive. Use Schlenk-line techniques under inert gas (N₂/Ar) and store in amber vials at −20°C. Decomposition products (e.g., Sn metal, HI gas) can be monitored via TGA-MS. Reference SnH₄ decomposition studies, which show stability below 0°C .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data for dibutyldiiodostannane be resolved?

Methodological Answer: Contradictions often arise from differing experimental setups (e.g., heating rates, sample purity). Replicate studies using standardized TGA-DSC protocols and quantify decomposition kinetics via Arrhenius plots. Compare results with SnH₄ decomposition pathways, where HCl byproducts were identified via gas-phase chromatography .

Q. What mechanistic pathways dominate in dibutyldiiodostannane’s reactions with electrophiles?

Methodological Answer: Design competition experiments (e.g., radical vs. ionic pathways) using radical traps (TEMPO) and isotopic labeling (<sup>127</sup>I vs. <sup>129</sup>I). Analyze intermediates via <sup>119</sup>Sn Mössbauer spectroscopy to distinguish Sn(II)/Sn(IV) species. Reference SnH₄ reactivity studies, where SnH₃⁺ intermediates were proposed .

Q. How can computational modeling (e.g., DFT) predict dibutyldiiodostannane’s reactivity?

Methodological Answer: Optimize geometry at the B3LYP/def2-TZVP level to calculate bond dissociation energies (Sn-I: ~150 kJ/mol). Compare with experimental kinetic data (e.g., activation energy from Arrhenius plots). Validate using SnH₄’s vibrational spectra, where DFT simulations matched FTIR assignments .

Q. What statistical approaches are suitable for analyzing dibutyldiiodostannane’s catalytic efficiency in cross-coupling reactions?

Methodological Answer: Apply multivariate ANOVA to assess factors (e.g., catalyst loading, solvent) on yield. Include error propagation analysis for kinetic data. For small datasets, use Bayesian inference to estimate confidence intervals. Consult a statistician to avoid Type I/II errors .

Q. How do solvent polarity and coordination strength influence dibutyldiiodostannane’s stability?

Methodological Answer: Conduct solvatochromic studies using Kamlet-Taft parameters. Monitor Sn-I bond cleavage via <sup>119</sup>Sn NMR in solvents like THF (donor number = 20.1) vs. hexane. Compare with SnH₄’s stability in non-polar matrices .

Data Presentation and Ethical Considerations

Q. How should raw spectral data and processed results be organized in publications?

Methodological Answer: Place raw data (e.g., NMR FIDs, FTIR interferograms) in appendices. Highlight processed data (e.g., integrated peak areas) in tables with uncertainty margins (±0.01 ppm for NMR). Follow guidelines for figure clarity, ensuring axis labels match journal standards .

Q. What ethical considerations apply when collaborating on multi-site stannane studies?

Methodological Answer: Define roles per site (e.g., synthesis vs. characterization) in a consortium agreement. Submit protocols to all institutional review boards (IRBs) and disclose conflicts of interest. Use centralized data repositories to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.